Benzenemethanesulfonic acid, alpha-hydroxy-4-methoxy-, monosodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenemethanesulfonic acid, alpha-hydroxy-4-methoxy-, monosodium salt is a chemical compound with the molecular formula C8H9NaO6S. It is known for its applications in organic synthesis and industrial processes. This compound is often used as a reagent in various chemical reactions due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenemethanesulfonic acid, alpha-hydroxy-4-methoxy-, monosodium salt typically involves the sulfonation of benzenemethanol followed by the introduction of a methoxy group. The process can be summarized as follows:
Sulfonation: Benzenemethanol is treated with sulfuric acid to introduce the sulfonic acid group.
Methoxylation: The intermediate product is then reacted with methanol in the presence of a catalyst to introduce the methoxy group.
Neutralization: The resulting compound is neutralized with sodium hydroxide to form the monosodium salt.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of each step, particularly the sulfonation and methoxylation processes. The use of high-purity reagents and controlled reaction environments is crucial to achieving the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
Benzenemethanesulfonic acid, alpha-hydroxy-4-methoxy-, monosodium salt undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonate.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, often in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields sulfonic acid derivatives, while reduction can produce sulfonates.
Scientific Research Applications
Benzenemethanesulfonic acid, alpha-hydroxy-4-methoxy-, monosodium salt has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in esterification and amidation reactions.
Biology: The compound is used in biochemical assays and as a buffer in various biological experiments.
Industry: The compound is used in the production of detergents, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism by which Benzenemethanesulfonic acid, alpha-hydroxy-4-methoxy-, monosodium salt exerts its effects involves its ability to act as a nucleophile or electrophile in chemical reactions. The sulfonic acid group can participate in various reactions, while the methoxy group can influence the compound’s reactivity and solubility. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonic acid: Lacks the methoxy and hydroxy groups, making it less versatile in certain reactions.
Toluene-4-sulfonic acid: Similar structure but without the hydroxy group, affecting its reactivity.
Methanesulfonic acid: A simpler structure with different reactivity and applications.
Uniqueness
Benzenemethanesulfonic acid, alpha-hydroxy-4-methoxy-, monosodium salt is unique due to the presence of both methoxy and hydroxy groups, which enhance its reactivity and solubility. This makes it particularly useful in a wide range of chemical and industrial applications.
Properties
CAS No. |
33402-67-4 |
---|---|
Molecular Formula |
C8H10NaO5S |
Molecular Weight |
241.22 g/mol |
IUPAC Name |
sodium;hydroxy-(4-methoxyphenyl)methanesulfonate |
InChI |
InChI=1S/C8H10O5S.Na/c1-13-7-4-2-6(3-5-7)8(9)14(10,11)12;/h2-5,8-9H,1H3,(H,10,11,12); |
InChI Key |
GAUQUFRJHWHLLP-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C(O)S(=O)(=O)[O-].[Na+] |
Canonical SMILES |
COC1=CC=C(C=C1)C(O)S(=O)(=O)O.[Na] |
Key on ui other cas no. |
33402-67-4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.